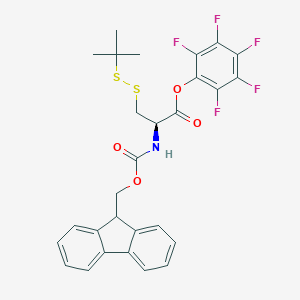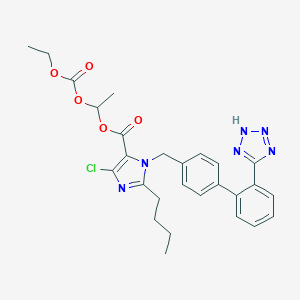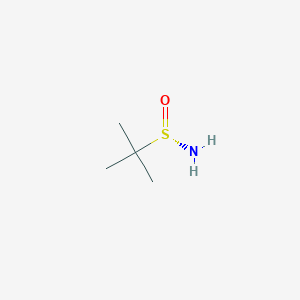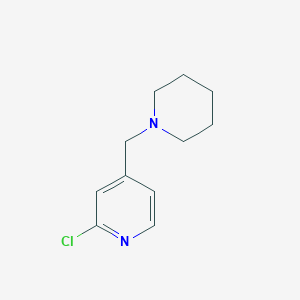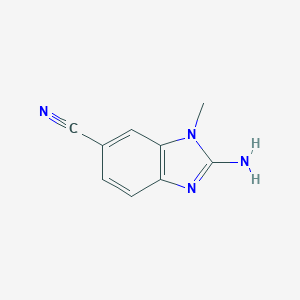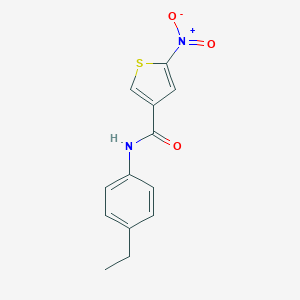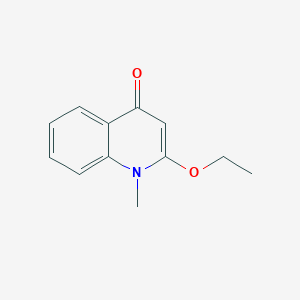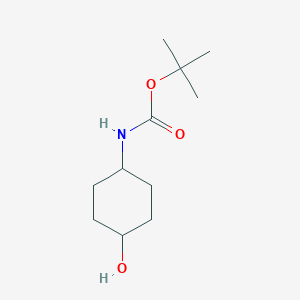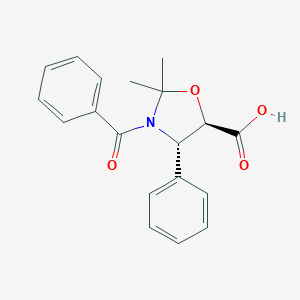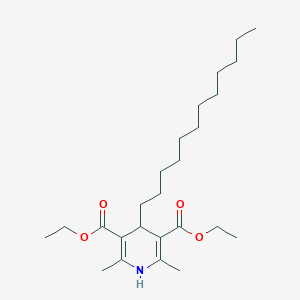
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine (DDDP) is a pyridine-based compound that has gained significant attention in scientific research due to its potential applications in various fields. DDDP is a lipophilic compound that can easily penetrate cell membranes, making it an attractive option for use in drug delivery and other applications.
Mechanism Of Action
The exact mechanism of action of 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine is not yet fully understood, but it is believed to involve the disruption of cell membranes and inhibition of protein synthesis. This makes it an effective option for use in drug delivery, as it can target cancer cells while minimizing damage to healthy cells.
Biochemical And Physiological Effects
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have a low toxicity profile and is generally well-tolerated in laboratory experiments. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and the prevention of bacterial growth.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine in laboratory experiments is its lipophilic nature, which allows it to easily penetrate cell membranes and target cancer cells. However, its low solubility in water can make it difficult to work with in certain applications. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are many potential future directions for research involving 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine. One area of interest is the development of new drug delivery systems using 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine as a carrier. Additionally, further research is needed to fully understand its mechanism of action and potential applications in the development of new antibiotics. Overall, 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has shown great potential in scientific research and is likely to continue to be an area of interest for many years to come.
Synthesis Methods
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine can be synthesized using a multistep process involving the reaction of 2,6-dimethylpyridine with dodecanoyl chloride, followed by the addition of diethyl malonate and subsequent hydrolysis. This process yields a white crystalline solid that can be purified using recrystallization techniques.
Scientific Research Applications
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been studied extensively for its potential applications in drug delivery, particularly in cancer treatment. Its lipophilic nature allows it to easily cross cell membranes, making it an effective carrier for delivering drugs to cancer cells. Additionally, 4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
properties
CAS RN |
144883-74-9 |
|---|---|
Product Name |
4-Dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine |
Molecular Formula |
C25H43NO4 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
diethyl 4-dodecyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H43NO4/c1-6-9-10-11-12-13-14-15-16-17-18-21-22(24(27)29-7-2)19(4)26-20(5)23(21)25(28)30-8-3/h21,26H,6-18H2,1-5H3 |
InChI Key |
QZOZGQPSGHHVSP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Canonical SMILES |
CCCCCCCCCCCCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC |
Other CAS RN |
144883-74-9 |
synonyms |
4-dodecyl-3,5-diethoxycarbonyl-1,4-dihydro-2,6-dimethylpyridine 4-dodecyl-DDC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



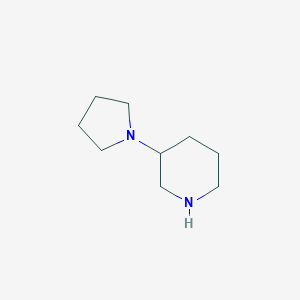
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)
![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)
